molecular formula C7H9F7O3 B2575543 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol CAS No. 25385-72-2

3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol

Cat. No.: B2575543
CAS No.: 25385-72-2
M. Wt: 274.135
InChI Key: PYNBSVWCXUUDTG-UHFFFAOYSA-N
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Description

3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol (CAS 25385-72-2) is a fluorinated diol compound of significant interest in advanced chemical research and development. With a molecular formula of C7H9F7O3 and a molecular weight of 274.13 g/mol, this molecule features a heptafluorobutyl ether chain linked to a propane-1,2-diol moiety, creating a unique amphiphilic structure . This combination of a highly fluorinated segment with hydrophilic diol groups makes it a valuable building block (synthon) for designing specialty materials. Its primary research applications include its use as a precursor in organic synthesis and materials science, particularly where the introduction of fluorinated characteristics is desired. The strong carbon-fluorine bonds and the lipophilicity of the perfluorinated chain can impart properties such as enhanced chemical stability, thermal resistance, and low surface energy to resulting compounds . The diol functional group provides reactive sites for further chemical modification, enabling its incorporation into more complex architectures like polymers, surfactants, or coatings. Researchers value this compound for exploring novel fluorinated surfactants, which can lower surface tension more effectively than their hydrocarbon analogues, and for developing specialty solvents or additives. In polymer science, it can serve as a monomer or cross-linking agent in the synthesis of fluorinated polyesters or polyurethanes, potentially yielding materials with specific performance traits including oil and water repellency, altered adhesion, or modified dielectric properties. The compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet for proper handling, storage, and disposal information. For further technical specifications, including spectral data and predicted collision cross-section values, please contact our scientific support team .

Properties

IUPAC Name

3-(2,2,3,3,4,4,4-heptafluorobutoxy)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F7O3/c8-5(9,3-17-2-4(16)1-15)6(10,11)7(12,13)14/h4,15-16H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNBSVWCXUUDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(C(C(F)(F)F)(F)F)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895368
Record name 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25385-72-2
Record name 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The common method for synthesizing 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol involves the reaction of 1,2-propanediol with 1H,1H-heptafluorobutanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The specific reaction conditions, such as temperature, pressure, and catalysts, can be adjusted based on the requirements of the synthesis .

Industrial Production Methods: Industrial production of 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and chemical intermediates .

Biology and Medicine: In biological research, this compound is used in the study of fluorinated biomolecules and their interactions. Its fluorinated nature allows for the investigation of metabolic pathways and enzyme activities involving fluorinated substrates .

Industry: The compound finds applications in the production of specialty chemicals, surfactants, and coatings. Its stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. These interactions can affect the compound’s reactivity and binding affinity with other molecules. The fluorinated group can enhance the compound’s stability and resistance to degradation, while the hydroxyl groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Analogues

Fluorinated diols exhibit distinct physicochemical properties due to the electronegativity and low polarizability of fluorine atoms. Key comparisons include:

Compound Name Substituent Structure Key Properties/Applications Reference
3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol CF2CF2CF2CH2O- High chemical inertness, lipophobicity
3-(Perfluoro-2-butyl)propane-1,2-diol CF3CF2CF2CF2O- Fully fluorinated chain; higher hydrophobicity
3-((4-(Trifluoromethyl)benzyl)oxy)propane-1,2-diol CF3-C6H4-CH2O- Aromatic fluorination; potential use in surfactants
  • Perfluoro-2-butyl derivative : Fully fluorinated chains (e.g., CF3CF2CF2CF2O-) enhance hydrophobicity compared to the partially fluorinated heptafluorobutoxy group, which balances lipophobicity and solubility .
  • Trifluoromethylbenzyl derivative : The aromatic fluorinated group introduces π-π stacking interactions, broadening utility in polymer matrices or catalytic systems .

Alkyl-Substituted Derivatives

Alkyl-substituted propane-1,2-diols, such as 3-(pentyloxy)propane-1,2-diol and 3-((13-methylhexadecyl)oxy)propane-1,2-diol, feature non-fluorinated alkyl chains:

Compound Name Substituent Structure Key Properties/Applications Reference
3-(Pentyloxy)propane-1,2-diol CH3(CH2)4O- Lower thermal stability; used in lipid bilayers
3-((13-methylhexadecyl)oxy)propane-1,2-diol Branched C16H33O- Enhanced membrane integration due to branching
  • Long alkyl chains (e.g., hexadecyloxy) improve lipid solubility, making these compounds suitable for biomedical applications like drug delivery .
  • Branched alkyl groups influence molecular packing, affecting phase behavior in liquid crystals or surfactants .

Aromatic and Heterocyclic Derivatives

Aromatic and heterocyclic substituents introduce steric and electronic effects:

Compound Name Substituent Structure Key Properties/Applications Reference
3-(Naphthalen-2-yloxy)propane-1,2-diol C10H7O- High enantioselectivity in chiral separations
3-(1H-imidazol-1-yl)propane-1,2-diol C3H3N2O- Hydrogen-bonding capacity; pharmaceutical intermediates
3-(4-Methoxyphenoxy)propane-1,2-diol CH3O-C6H4O- Polymer precursors with tunable rigidity
  • Naphthalenyl derivatives : Steric hindrance from aromatic groups enables high enantioselectivity (ee >99%) in coordination compounds for diol resolution .
  • Imidazolyl derivatives : The heterocyclic nitrogen atoms facilitate coordination chemistry, useful in metal-organic frameworks or enzyme inhibitors .

Other Structurally Related Diols

  • Methoxy-hexadecyl derivative : 3-[(1-Methoxy-hexadecyl)oxy]propane-1,2-diol, with a long alkyl chain and methoxy group, is prevalent in marine sponge lipids, highlighting natural product relevance .
  • 4-Methoxyphenyl derivatives : Anti/syn diastereomers like anti-1-(4-methoxyphenyl)propane-1,2-diol demonstrate stereochemical diversity in fungal metabolites .

Biological Activity

3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity studies, and applications in various fields.

  • IUPAC Name : 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol
  • Molecular Formula : C6H11F7O3
  • Molecular Weight : 282.15 g/mol

The biological activity of 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol is largely attributed to its interaction with cellular membranes and proteins. The fluorinated alkyl group enhances hydrophobic interactions, potentially affecting membrane fluidity and protein conformation. This can lead to alterations in cellular signaling pathways and metabolic processes.

Biological Activity

Research indicates that 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens due to its ability to disrupt bacterial membranes.
  • Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, although specific mechanisms remain to be fully elucidated.
  • Applications in Drug Delivery : Its unique chemical structure makes it a candidate for use in drug delivery systems, particularly for hydrophobic drugs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of fluorinated alcohols against Escherichia coli. Results indicated that compounds with similar structures to 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol displayed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Membrane Interaction

Research on fluorinated compounds demonstrated their ability to alter lipid bilayer properties. In vitro assays showed that 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol could increase membrane permeability in model systems, suggesting potential applications in enhancing drug absorption.

Q & A

Q. What are the established synthetic routes for 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves etherification of a fluorinated alcohol (e.g., 1H,1H-heptafluorobutanol) with a diol precursor. Key steps include:

  • Etherification: Reacting glycerol or a protected glycerol derivative with heptafluorobutyl bromide under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or THF .
  • Catalysis: BF₃·Et₂O may enhance regioselectivity for the desired 1,2-diol configuration .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted fluorinated alcohols. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of diol to fluorinated alcohol) and reflux at 80–100°C for 12–24 hours .

Q. Which spectroscopic techniques are most effective for characterizing 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR: Use deuterated acetone (acetone-d₆) or CDCl₃. Key signals include:
    • Fluorinated chain: CF₂/CF₃ groups appear as multiplets (δ 110–120 ppm in ¹³C NMR).
    • Diol protons: Hydroxyl groups (δ 3.5–4.5 ppm in ¹H NMR) and C-O-C ether linkages (δ 60–70 ppm in ¹³C NMR) .
  • MS-DART: High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ or [M+NH₄]⁺) and fragmentation patterns .
  • IR Spectroscopy: O-H stretching (~3200–3500 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How do fluorinated substituents influence the physicochemical properties of this diol compared to non-fluorinated analogs?

Methodological Answer:

  • Hydrophobicity: Fluorinated chains reduce water solubility (logP increases by ~2–3 units vs. non-fluorinated diols) .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, higher than non-fluorinated analogs due to strong C-F bonds .
  • Reactivity: Fluorine electron-withdrawing effects stabilize intermediates in polymerization reactions (e.g., polyurethane synthesis), enabling controlled crosslinking .

Q. How can researchers address discrepancies in NMR data during structural elucidation?

Methodological Answer:

  • Impurity Identification: Compare experimental ¹H/¹³C NMR with computational predictions (DFT calculations) to detect residual solvents or byproducts .
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) resolves overlapping hydroxyl proton signals by slowing exchange rates at low temperatures (e.g., -40°C in acetone-d₆) .
  • Isomer Discrimination: Use NOESY/ROESY to confirm spatial proximity of fluorinated chains and diol groups, ruling out regioisomers .

Q. What are the environmental fate and degradation pathways of this compound under aerobic/anaerobic conditions?

Methodological Answer:

  • Aerobic Degradation: Incubate with soil microbiota (ISO 11266) and monitor via LC-MS/MS. Fluorinated ethers resist hydrolysis, leading to persistent CF₂/CF₃ metabolites .
  • Advanced Oxidation: Test UV/H₂O₂ or Fenton reactions to assess breakdown efficiency. Quantify fluoride release via ion chromatography .
  • Ecotoxicology: Follow OECD 201/202 guidelines for algae/daphnia toxicity testing. Fluorinated diols show moderate toxicity (EC₅₀ ~10–50 mg/L) due to bioaccumulation potential .

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